molecular formula C11H15Cl2N B12347281 (3-Butyl-2,4-dichlorophenyl)methanamine

(3-Butyl-2,4-dichlorophenyl)methanamine

Cat. No.: B12347281
M. Wt: 232.15 g/mol
InChI Key: UWCNLGAZGOYYOW-UHFFFAOYSA-N
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Description

(3-Butyl-2,4-dichlorophenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a butyl group and two chlorine atoms attached to a benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butyl-2,4-dichlorophenyl)methanamine typically involves the following steps:

    Nitration: The starting material, 3-butyl-2,4-dichlorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Butyl-2,4-dichlorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3-Butyl-2,4-dichlorophenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (3-Butyl-2,4-dichlorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dichlorophenyl)(phenyl)methanamine: Similar structure with different substituents on the benzene ring.

    (2,4-Dichlorophenyl)(phenyl)methanamine: Another structural isomer with different positions of chlorine atoms.

Uniqueness

(3-Butyl-2,4-dichlorophenyl)methanamine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

(3-butyl-2,4-dichlorophenyl)methanamine

InChI

InChI=1S/C11H15Cl2N/c1-2-3-4-9-10(12)6-5-8(7-14)11(9)13/h5-6H,2-4,7,14H2,1H3

InChI Key

UWCNLGAZGOYYOW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=C1Cl)CN)Cl

Origin of Product

United States

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